molecular formula C13H15NO3 B14042785 Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate

Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate

Cat. No.: B14042785
M. Wt: 233.26 g/mol
InChI Key: QQFOUXZFVXGWJH-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate is a heterocyclic compound featuring a fused pyrano-pyridine core with a dimethyl-substituted pyran ring and an ethyl ester group at position 4. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of hypoxia-inducible factor (HIF) pathway inhibitors . Its synthesis typically involves condensation reactions, as demonstrated by the derivatization of its aldehyde precursor (2,2-dimethyl-2H-pyrano[2,3-b]pyridine-6-carbaldehyde) with amines or sulfonamides to generate bioactive analogs .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 2,2-dimethylpyrano[2,3-b]pyridine-6-carboxylate

InChI

InChI=1S/C13H15NO3/c1-4-16-12(15)10-7-9-5-6-13(2,3)17-11(9)14-8-10/h5-8H,4H2,1-3H3

InChI Key

QQFOUXZFVXGWJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C1)OC(C=C2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrano[2,3-B]pyridine derivatives, including Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate, can be achieved through various methods. One efficient approach involves a one-pot multicomponent reaction. This method typically includes the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate (K₂CO₃). The reaction can be accelerated using microwave heating or solar thermal energy, yielding the desired product in high yields .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of green chemistry principles, such as microwave irradiation and solar energy, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and halides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can have enhanced biological activities .

Scientific Research Applications

Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a potassium channel antagonist, affecting ion transport and cellular signaling. Additionally, its antibacterial and antitumor activities are attributed to its ability to interfere with DNA synthesis and cell division .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate with structurally related heterocyclic esters, focusing on core frameworks, substituents, synthesis routes, and applications.

Structural Analogues with Pyrano-Pyridine Cores

  • Dihydro-2,2-Dimethyl-2H-Pyrano[4,3-B]Pyran-5-One Core Structure: Pyrano[4,3-b]pyran (oxygen-based fused rings) vs. pyrano[2,3-b]pyridine (oxygen-nitrogen fused rings). Substituents: Lacks the ester group but retains dimethyl substitution on the pyran ring. Synthesis: Prepared via Michael addition of 4-hydroxypyran-2-ones to α,β-unsaturated ketones, differing from the aldehyde-amine condensation used for the target compound . Reactivity: The absence of a nitrogen atom reduces electrophilicity compared to pyrano-pyridine derivatives.

Thieno-Pyridine Derivatives

  • Ethyl 3-Amino-6-(5-Bromobenzofuran-2-yl)Thieno[2,3-B]Pyridine-2-Carboxylate (6d) Core Structure: Thieno[2,3-b]pyridine (sulfur-containing fused rings) vs. pyrano[2,3-b]pyridine. Substituents: Ethyl ester at position 2 (vs. Applications: Serves as a precursor for hydropyrimidino and pyrimidine derivatives, highlighting its versatility in multi-step syntheses . Spectral Data: IR bands at 1666 cm⁻¹ (C=O) and 3320/3151 cm⁻¹ (NH₂) confirm functional groups .

Pyrrolo-Pyridine Derivatives

  • Ethyl 4-Chloro-1H-Pyrrolo[2,3-B]Pyridine-5-Carboxylate (83) Core Structure: Pyrrolo[2,3-b]pyridine (nitrogen-rich fused rings) vs. pyrano[2,3-b]pyridine. Substituents: Chlorine at position 4 increases electrophilicity, while the ethyl ester at position 5 alters steric accessibility. Synthesis: Derived from lithiation and trapping with ethyl chloroformate, followed by deprotection . Applications: Intermediate in anticancer drug development due to halogenated pyridine motifs .

Miscellaneous Heterocyclic Esters

  • Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-C]Pyridine-3(5H)-Carboxylate Core Structure: Thieno[2,3-c]pyridine with a dihydrothieno ring and Boc-protected amine. Substituents: Boc group enhances lipophilicity, contrasting with the dimethylpyran ring’s steric bulk. Safety Profile: Classified as a laboratory chemical with undefined hazards, underscoring the need for careful handling .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Applications/Notes
This compound Pyrano[2,3-b]pyridine 6-ester, 2,2-dimethyl pyran Aldehyde-amine condensation HIF inhibitor intermediate
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate Thieno[2,3-b]pyridine 2-ester, 5-bromobenzofuran Chloroacetate alkylation Precursor for hydropyrimidines
Dihydro-2,2-dimethyl-2H-pyrano[4,3-b]pyran-5-one Pyrano[4,3-b]pyran 5-keto, 2,2-dimethyl pyran Michael addition Model for ring-closure studies
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Pyrrolo[2,3-b]pyridine 5-ester, 4-chloro Lithiation/chloroformate trapping Anticancer intermediate

Key Findings and Implications

  • Structural Influence on Reactivity: The pyrano-pyridine core in the target compound offers a balance of electron-deficient (pyridine) and electron-rich (pyran) regions, enhancing its suitability for nucleophilic substitutions at the ester group . In contrast, sulfur-containing thieno-pyridines exhibit higher π-acidity, favoring electrophilic aromatic substitutions .
  • Functional Group Positioning : The placement of the ethyl ester at position 6 in the target compound vs. position 2 or 5 in analogs significantly impacts binding interactions in biological systems. For example, HIF inhibitors derived from the target compound rely on the 6-ester for hydrogen bonding with active sites .
  • Synthetic Flexibility: While the target compound is synthesized via reductive amination , thieno-pyridines require alkylation with chloroacetates , and pyrrolo-pyridines employ lithiation strategies , reflecting divergent reactivity profiles.

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